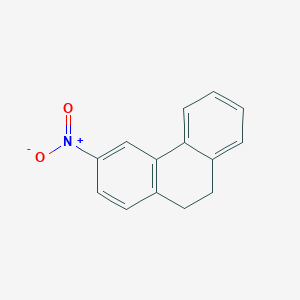
3-Nitro-9,10-dihydrophenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-9,10-dihydrophenanthrene, also known as this compound, is a useful research compound. Its molecular formula is C14H11NO2 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1.1 Anticancer Properties
Research indicates that 3-nitro-9,10-dihydrophenanthrene derivatives can serve as precursors for synthesizing novel anticancer agents. A study demonstrated that the nitration of 9,10-dihydrophenanthrene leads to compounds with potential anticancer properties, particularly through the formation of dinitro derivatives which can be further reduced to diamines. These diamines are then convertible into anticancer agents, highlighting a promising pathway for cancer treatment development .
1.2 Antiviral Activity Against SARS-CoV-2
Recent investigations have identified 9,10-dihydrophenanthrene derivatives as effective non-peptidomimetic inhibitors of the SARS-CoV-2 3CL protease, a critical enzyme for viral replication. Among these derivatives, certain compounds displayed potent inhibition with IC50 values as low as 1.55 μM. This suggests that modifications to the 9,10-dihydrophenanthrene structure can enhance antiviral activity, making it a candidate for further drug development against COVID-19 .
1.3 Antimicrobial Activity
A study evaluated the antimicrobial properties of various 9,10-dihydrophenanthrene derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with specific substituents exhibited significant antimicrobial activity, suggesting their potential use in developing new antimicrobial agents .
Synthesis and Methodology
2.1 Microwave-Induced Nitration
An innovative method for synthesizing this compound involves microwave-induced nitration using bismuth nitrate-impregnated clay. This technique simplifies the process and enhances yields compared to traditional methods. The rapid exposure to microwave radiation appears to favor the formation of specific nitrated products, which are crucial for subsequent applications in medicinal chemistry .
2.2 Chemical Modifications
The versatility of this compound allows for various chemical modifications that can tailor its biological activity. For instance, introducing different substituents on the phenanthrene core has been shown to influence both its anticancer and antiviral properties significantly .
Case Studies
Eigenschaften
CAS-Nummer |
18264-83-0 |
|---|---|
Molekularformel |
C14H11NO2 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
3-nitro-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C14H11NO2/c16-15(17)12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-4,7-9H,5-6H2 |
InChI-Schlüssel |
MNKKMDDRNPXSSA-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C3=C1C=CC(=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1CC2=CC=CC=C2C3=C1C=CC(=C3)[N+](=O)[O-] |
Synonyme |
9,10-Dihydro-3-nitrophenanthrene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















